molecular formula C11H10N4S B188400 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 40106-82-9

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B188400
CAS RN: 40106-82-9
M. Wt: 230.29 g/mol
InChI Key: GOMHVJXSMQEXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific research community. This compound has shown potential in various applications, including medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the activity of certain ion channels and receptors involved in neuronal signaling.

Biochemical And Physiological Effects

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to exhibit antifungal activity. Furthermore, it has been shown to modulate neuronal signaling and may have potential in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its potential to exhibit multiple biological activities. This compound has shown potential in various applications, including medicinal chemistry and drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine. One potential direction is the optimization of the synthesis method to provide higher yields and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in the treatment of various diseases. Furthermore, the development of analogs and derivatives of this compound may provide new opportunities for drug discovery and medicinal chemistry research.

Synthesis Methods

The synthesis of 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine involves the reaction of 2-aminothiophenol with 3,6-dichloropyridazine in the presence of a base. The product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied as a potential antifungal agent, as it has been shown to inhibit the growth of various fungal strains.

properties

IUPAC Name

10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHVJXSMQEXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319716
Record name 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine

CAS RN

40106-82-9
Record name NSC349836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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